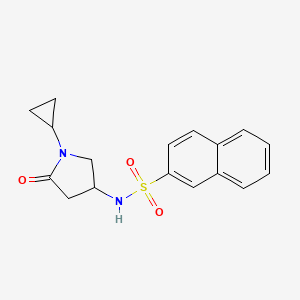

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide

Description

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene-2-sulfonamide core linked to a substituted pyrrolidinone moiety. This structural complexity distinguishes it from simpler sulfonamide derivatives and may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17-10-14(11-19(17)15-6-7-15)18-23(21,22)16-8-5-12-3-1-2-4-13(12)9-16/h1-5,8-9,14-15,18H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMSAOIRHKOVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide (CAS Number: 1396806-49-7) is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃S |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 1396806-49-7 |

Synthesis and Structural Analysis

The compound was synthesized using a multi-step process that involved the modification of pyrrolidine and naphthalene moieties. Structural elucidation was performed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) .

Inhibition of Carbonic Anhydrase Isoforms

Recent studies have demonstrated that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide exhibits significant inhibitory activity against specific carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are associated with tumor growth and metastasis, making them important targets in cancer therapy.

In Vitro Studies:

- The compound showed a concentration-dependent inhibition of CA IX with an IC50 value comparable to that of acetazolamide, a standard CA inhibitor .

- The structure–activity relationship (SAR) indicated that modifications in the cyclopropyl group could enhance inhibitory potency against these isoforms .

Antibacterial Activity

Preliminary assessments also revealed moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness was measured using standard broth microdilution methods, yielding promising results that warrant further exploration .

Case Studies

- CA Inhibition in Cancer Cells : A study evaluated the impact of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide on MG-63 osteosarcoma cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, outperforming traditional CA inhibitors under hypoxic conditions .

- Enzyme Inhibition : The compound was tested for its ability to inhibit urease and acetylcholinesterase (AChE), showing strong inhibitory effects. This suggests potential applications in treating conditions related to these enzymes, such as peptic ulcers and Alzheimer's disease .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that:

Scientific Research Applications

Antitumor Activity

Research indicates that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study :

A study involving MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with an IC50 value around 5 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has shown significant anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines.

Case Study :

In an animal model of induced arthritis, administration of the compound resulted in reduced paw swelling and inflammatory markers compared to control groups, indicating its potential for treating inflammatory diseases.

Neuroprotective Effects

Similar compounds have been noted for their neuroprotective effects, stabilizing mitochondrial function and preventing apoptosis in neuronal cells. This suggests that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide may also offer protective benefits in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The structure of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide is critical in determining its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Sulfonamide Group | Enhances solubility and bioavailability |

| Naphthalene Core | Potential for interaction with various biological targets |

| Cyclopropyl Moiety | May influence receptor binding affinity |

Research Findings

Several studies have evaluated the efficacy and safety profiles of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide:

- Antitumor Efficacy : In vitro assays indicate significant cytotoxicity against multiple cancer cell lines.

- Anti-inflammatory Effects : Demonstrated efficacy in reducing inflammation in animal models.

- Neuroprotection : Potential for protecting neuronal cells from oxidative stress and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and analytical data for naphthalene-2-sulfonamide derivatives, including the target compound’s closest analogs:

Key Observations :

- Yield : Compound 5h exhibits an exceptionally high yield (98%), likely due to the electron-rich 4-phenylpiperazine group enhancing reactivity during synthesis .

- Melting Points : The target compound’s analogs show significant variability in melting points (119–208°C). For instance, 5g has a high melting point (203–208°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding from the pyrrolidine carboxamide), while 5h ’s lower melting point (119–123°C) may reflect reduced crystallinity from the bulky phenylpiperazine substituent .

- Elemental Analysis : Nitrogen content varies significantly, with 5j (17.06%) having the highest due to its pyrimidinyl group, which introduces additional nitrogen atoms .

Key Observations :

- Potency : The unsubstituted naphthalene-2-sulfonamide exhibits the strongest LPO inhibition (IC50 = 0.693 µM), outperforming thiophene- and pyridine-based analogs. This highlights the importance of the naphthalene core for activity .

- Structural Impact: Substitutions on the sulfonamide group (e.g., cyclopropyl-pyrrolidinone in the target compound) may alter binding to LPO. For example, bulky groups like the 4-phenylpiperazine in 5h could sterically hinder interactions, reducing potency compared to simpler analogs .

Mechanistic and Conformational Considerations

- Cremer and Pople’s ring puckering coordinates () could model this distortion, though direct crystallographic data are absent .

- Noncompetitive Inhibition: All tested sulfonamides in act via noncompetitive mechanisms, suggesting they bind to allosteric sites rather than competing with substrates. The target compound’s unique substituents may modulate this binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.